molecular formula C11H16O2 B8555577 2-(2-Allylcyclohexylidene)acetic acid

2-(2-Allylcyclohexylidene)acetic acid

Cat. No.: B8555577
M. Wt: 180.24 g/mol
InChI Key: WNBPHPPUTNLABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Allylcyclohexylidene)acetic acid is a cyclohexylidene-substituted acetic acid derivative characterized by an allyl group (CH₂CHCH₂) attached to the cyclohexylidene ring. This structural motif imparts unique electronic and steric properties, distinguishing it from analogous compounds.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-prop-2-enylcyclohexylidene)acetic acid

InChI

InChI=1S/C11H16O2/c1-2-5-9-6-3-4-7-10(9)8-11(12)13/h2,8-9H,1,3-7H2,(H,12,13)

InChI Key

WNBPHPPUTNLABS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCC1=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-(2-Allylcyclohexylidene)acetic acid and its structural analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
This compound (Target) Allyl (CH₂CHCH₂) C₁₁H₁₆O₂ (inferred) ~180.2 (estimated) Higher steric bulk; potential for allyl-based reactivity (e.g., Diels-Alder)
(2-Methylcyclohexylidene)acetic acid Methyl (CH₃) C₉H₁₄O₂ 154.209 Lower molecular weight; reduced steric hindrance; moderate lipophilicity
2-Cyano-2-cyclohexylideneacetic acid Cyano (CN) C₉H₁₁NO₂ 165.19 (estimated) Electron-withdrawing group increases acidity; polar, likely lower water solubility
2-[5-methyl-2-(propan-2-yl)cyclohexylidene]acetic acid Isopropyl + methyl C₁₂H₂₀O₂ 196.286 High steric bulk; branched substituents may hinder reactivity or enhance stability

Structural and Electronic Effects

  • Allyl vs. This may enhance reactivity in pericyclic reactions (e.g., allyl participation in Diels-Alder) .
  • Allyl vs. Cyano (): The cyano group’s strong electron-withdrawing nature likely increases the acidity of the acetic acid moiety, whereas the allyl group’s electron-donating effects could moderate acidity .
  • Allyl vs.

Physicochemical Properties

  • Solubility: The allyl group’s hydrophobicity may reduce water solubility compared to the cyano derivative but increase lipophilicity relative to the methyl-substituted compound .
  • Thermal Stability: Branched substituents (e.g., isopropyl in ) generally improve thermal stability, whereas allyl groups may introduce instability due to unsaturation .

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